9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of pyrimido[1,2-g]purines. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an ethyl group, and a methyl group attached to a pyrimido[1,2-g]purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C18H20ClN5O2 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20ClN5O2/c1-4-22-16(25)14-15(21(3)18(22)26)20-17-23(9-6-10-24(14)17)13-8-5-7-12(19)11(13)2/h5,7-8H,4,6,9-10H2,1-3H3 |
InChI Key |
ILXJLXCGRHFPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C(=CC=C4)Cl)C)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-substituted phenyl ring: This step involves the use of a chlorinated aromatic compound, which is reacted with the pyrimido[1,2-g]purine core through a nucleophilic substitution reaction.
Addition of the ethyl and methyl groups: These groups can be introduced via alkylation reactions using ethylating and methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can result in the formation of various substituted analogs.
Scientific Research Applications
9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: is compared with other pyrimido[1,2-g]purine derivatives.
Other chloro-substituted phenyl compounds: These include compounds with similar structural motifs but different substituents.
Uniqueness
The uniqueness of 9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
